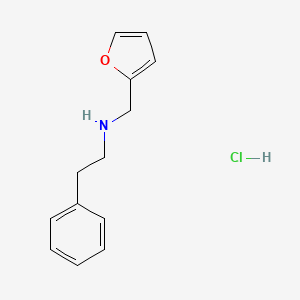

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1158306-45-6, establishing its unique chemical identity within global databases. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name describing the precise structural arrangement of functional groups and substituents. Alternative nomenclature includes N-(furan-2-ylmethyl)-2-phenylethanamine hydrochloride and (furan-2-yl)methylamine hydrochloride, reflecting different approaches to describing the same molecular structure.

The molecular formula C₁₃H₁₆ClNO represents the hydrochloride salt form, with a corresponding molecular weight of 237.72 grams per mole. The parent compound, identified by PubChem Compound Identification number 1615809, carries the designation Furan-2-ylmethyl-phenethyl-amine, indicating the free base form without the hydrochloride counterion. The compound's creation date in chemical databases traces back to November 13, 2007, with the most recent modifications recorded as recently as May 24, 2025, demonstrating ongoing research interest.

The Simplified Molecular Input Line Entry System representation c1ccc(cc1)CCNCc1ccco1.Cl provides a standardized method for encoding the molecular structure in computer-readable format. This notation clearly delineates the phenyl ring (c1ccc(cc1)), the ethyl bridge (CC), the nitrogen atom (N), the methylene linker (C), and the furan ring (c1ccco1), followed by the chloride counterion (Cl). The International Chemical Identifier code 1S/C13H15NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H provides additional structural specificity for database searches and chemical informatics applications.

Historical Context in Heterocyclic Amine Research

The development of this compound occurs within the broader historical framework of heterocyclic amine research, which spans several decades of scientific investigation. Heterocyclic amines, defined as chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements and at least one amine group, have been subjects of intensive study since their initial discovery. The biological functions of heterocyclic amines demonstrate remarkable diversity, encompassing essential vitamins, naturally occurring alkaloids, and synthetic compounds with pharmaceutical applications.

The historical trajectory of phenethylamine research extends back thousands of years, with the earliest evidence for ceremonial use of mescaline-containing plants dating to approximately 3780-3660 Before Common Era. Arthur Heffter's isolation of mescaline from peyote in 1896 marked the first recognition of a chemically pure psychedelic phenethylamine compound. Ernst Späth's subsequent synthesis of mescaline in 1919 provided definitive proof that the compound belongs to the β-phenethylamine family. These foundational discoveries established the groundwork for understanding structure-activity relationships within the phenethylamine class.

The emergence of N-benzylphenethylamine research gained momentum in the 1990s when Richard A. Glennon and colleagues demonstrated that substitution of the primary amine of certain phenethylamine compounds with a benzyl moiety yielded significant increases in receptor binding affinity. Further structural optimization by David E. Nichols and co-workers revealed that the addition of ortho-methoxy or hydroxy groups to the N-benzyl moiety enhanced receptor affinity even further. This research trajectory directly influenced the development of furan-containing phenethylamine derivatives, as scientists explored alternative heterocyclic substituents.

The incorporation of furan rings into phenethylamine structures represents a logical extension of medicinal chemistry efforts to develop compounds with enhanced pharmacological profiles. Phenylalkylamines possessing conformationally rigidified furanyl moieties in place of alkoxy arene ring substituents have demonstrated the highest affinities and agonist functional potencies at serotonin 5-HT₂A receptors among this chemical class. These findings established the scientific rationale for synthesizing compounds like this compound, where the furan ring provides both structural rigidity and specific electronic properties.

Role in Furan-Phenyl Hybrid Compound Development

This compound exemplifies the modern approach to designing furan-phenyl hybrid compounds that combine the beneficial properties of both structural motifs. The furan ring component contributes aromatic character while maintaining relatively small size compared to benzene rings, allowing for more precise molecular interactions. The phenethylamine backbone provides the essential pharmacophore structure that has proven successful across numerous bioactive compounds.

Contemporary research in furan-containing compounds has revealed the versatility of furan rings in multicomponent reactions, particularly in biological and medicinal chemistry applications. The furan-thiol-amine multicomponent reaction, recently reported in Nature Communications, demonstrates how furan-based electrophiles can combine with amine nucleophiles under physiological conditions to generate stable pyrrole heterocycles. This research highlights the continued relevance of furan-containing compounds in modern synthetic chemistry and their potential for generating new molecular architectures.

The development of hybrid binder systems in industrial applications provides additional context for understanding furan-phenyl hybrid compounds. Modern furan-phenol hybrid resins represent technological advancement over traditional systems, combining furan resin character with phenolic polymer modifications. These hybrid systems demonstrate improved performance characteristics compared to their individual components, suggesting that similar synergistic effects may occur in smaller hybrid molecules like this compound.

Bioinspired synthesis approaches have further expanded the utility of furan-containing compounds in chemical research. The multicomponent reaction strategy that combines thiol and amine nucleophiles through furan-based electrophiles has enabled selective and irreversible labeling of peptides, synthesis of macrocyclic and stapled peptides, and selective modification of proteins. These applications demonstrate the continued evolution of furan chemistry and its integration with other molecular frameworks.

The preparation of furanyl primary amines from biobased furanyl derivatives represents another significant development in this field. Heterogeneous catalytic reactions enable the amination of various functional groups in furan-containing compounds, with careful attention to reaction pathways and catalyst design. These synthetic advances have made compounds like this compound more accessible for research applications while supporting sustainability goals through biobased starting materials.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDIMRLKICXNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-2-phenylethanamine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The furan ring and phenylethylamine structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific disciplines:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, enabling the development of new chemical entities.

Biology

- Cellular Processes : The compound is utilized in studies investigating cellular mechanisms and biochemical pathways, particularly in understanding receptor interactions and signaling pathways.

Medicine

- Therapeutic Investigations : Research has focused on its potential pharmacological effects, including applications in treating neurodegenerative diseases and other conditions influenced by neurotransmitter systems. Its interaction with specific molecular targets can modulate biological responses, making it a candidate for drug development .

Industry

- Specialty Chemicals Production : The compound is used in manufacturing specialty chemicals, contributing to advancements in materials science and industrial applications.

Case Study 1: Medicinal Chemistry

Research has explored N-(2-Furylmethyl)-2-phenylethanamine hydrochloride's effects on serotonin receptors. A study demonstrated its potential as a selective agonist for the 5-HT2A receptor, which is implicated in various neurological disorders. The findings suggest that this compound could lead to novel treatments for conditions like depression and anxiety by selectively targeting serotonin pathways .

Case Study 2: Organic Synthesis

In another study, this compound was employed as a key intermediate in synthesizing more complex molecules with potential therapeutic applications. The research highlighted its versatility as a building block, facilitating the creation of diverse chemical libraries for drug discovery .

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Furylmethyl)-2-phenylethanamine

- 2-Furylmethylamine

- 2-Phenylethylamine

Uniqueness

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride is unique due to its combined furan and phenylethylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

N-(2-Furylmethyl)-2-phenylethanamine hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a furan ring with a phenylethylamine backbone. This combination contributes to its distinctive chemical properties and biological activities. The compound can be represented as follows:

- Chemical Formula : CHClN O

- Molecular Weight : 235.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Notably, its mechanism involves:

- Receptor Binding : The compound can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, thereby altering biochemical processes in cells.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related compounds in the same structural class. For instance, derivatives of phenylethylamine have demonstrated significant activity against fungal pathogens such as Candida albicans and Candida parapsilosis. Although specific data on this compound's antifungal activity is limited, its structural analogs suggest it may possess similar properties.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 2d | 1.23 | Candida parapsilosis |

| Compound 2e | 1.85 | Candida albicans |

The mechanism of action for these antifungal compounds often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, this compound may exhibit neuropharmacological effects. Research indicates that phenylethylamines can influence mood and behavior by modulating dopaminergic and serotonergic systems. This suggests potential applications in treating mood disorders or as cognitive enhancers.

Study on Structural Analogues

A study investigating structural analogues of this compound found that modifications at the para position of the phenyl moiety significantly impacted biological activity. The presence of electronegative substituents enhanced antifungal efficacy, indicating that similar modifications could be explored for this compound to optimize its bioactivity .

ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetic properties of any therapeutic candidate. Preliminary assessments suggest that compounds with similar structures exhibit favorable ADME profiles, which are essential for their potential therapeutic applications.

Applications in Research and Industry

This compound is utilized across several domains:

- Chemistry : As a building block in synthesizing complex organic molecules.

- Biology : In studies examining cellular processes and biochemical pathways.

- Medicine : Investigated for potential therapeutic effects and pharmacological properties.

- Industry : Employed in producing specialty chemicals and materials.

Q & A

Q. What are the established synthetic routes for N-(2-Furylmethyl)-2-phenylethanamine hydrochloride, and what methodological considerations are critical for reproducibility?

- Methodological Answer : A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported. The procedure involves reacting 2-phenylacetamide with HBPin (pinacolborane) in dry toluene, yielding 2-phenylethanamine hydrochloride after isolation. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 2 mol% catalyst), and purification via recrystallization to achieve >95% purity. NMR (DMSO-d₆) and mass spectrometry are recommended for verification .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks at δ 7.21–7.33 ppm (aromatic protons) and δ 33.1–40.1 ppm (aliphatic carbons) confirm the phenylethanamine backbone. The furylmethyl moiety can be identified via characteristic furan resonances (δ 6.3–7.4 ppm for furan protons) .

- Mass Spectrometry : Molecular ion peaks at m/z 208.11 (free base) and 244.67 (hydrochloride) validate the molecular formula (C₁₃H₁₆ClNO).

- Elemental Analysis : Chloride content should align with theoretical values (≈14.5%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic and soluble in polar solvents (e.g., water, methanol, DMSO). Stability tests indicate degradation under prolonged exposure to light or temperatures >40°C. Store desiccated at –20°C. For aqueous solutions, use freshly prepared buffers (pH 4–6) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across different solvent systems?

- Methodological Answer : Solvent-induced chemical shift variations are common. For example, in DMSO-d₆, NH₃⁺ protons appear as broad singlets (δ 8.13 ppm), whereas in D₂O, these protons exchange and disappear. To standardize reporting, use DMSO-d₆ for high-resolution structural analysis and CDCl₃ for monitoring reaction progress. Refer to the ¹H NMR spectrum in DMSO-d₆ () as a benchmark .

Q. What catalytic systems are effective for selective functionalization of the furylmethyl group without disrupting the phenylethanamine core?

- Methodological Answer : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the furan ring. Pre-protect the amine group with Boc anhydride to avoid side reactions. For example, coupling with aryl boronic acids at 80°C in THF/water (3:1) with Pd(PPh₃)₄ achieves >80% yield. Post-reaction deprotection with HCl/dioxane regenerates the hydrochloride salt .

Q. How can impurity profiles be minimized during large-scale synthesis?

- Methodological Answer : Common impurities include unreacted 2-phenylacetamide (≈3%) and boronate byproducts. Implement gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) for quantification. Recrystallization from ethanol/ethyl acetate (1:5) reduces impurities to <0.5%. Monitor reaction progress via TLC (silica gel, Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. What in vitro assays are suitable for studying the compound’s receptor-binding kinetics?

- Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors). Prepare test solutions in Krebs-Ringer buffer (pH 7.4) and incubate with HEK-293 cells expressing target receptors. Competitive binding curves (IC₅₀ values) and Scatchard analysis provide affinity (Kd) and selectivity data. Include positive controls like ketanserin for 5-HT₂A receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.